molecular formula C12H9ClF3N3O B4669619 N-(3-chlorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide

N-(3-chlorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide

Cat. No.: B4669619
M. Wt: 303.67 g/mol
InChI Key: YFGISPYOHZBKJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide (CTPC) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CTPC is a pyrazole derivative that has been synthesized using various methods.

Mechanism of Action

The exact mechanism of action of N-(3-chlorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide is not fully understood. However, studies have shown that this compound inhibits the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, and histone deacetylases (HDACs), which are involved in the regulation of gene expression. This compound has also been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound induces cell cycle arrest and apoptosis, which leads to the inhibition of cell proliferation. In neurons, this compound has been shown to improve mitochondrial function and to protect against oxidative stress. In the immune system, this compound has been shown to modulate the production of cytokines and to have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

N-(3-chlorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide has several advantages for lab experiments, including its potency, selectivity, and stability. However, this compound also has some limitations, including its solubility and toxicity. This compound is poorly soluble in water, which can make it difficult to use in certain experiments. This compound has also been shown to be toxic at high concentrations, which can limit its use in certain cell-based assays.

Future Directions

Should also focus on developing more efficient synthesis methods for N-(3-chlorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide and improving its solubility and toxicity profile. Additionally, future research should explore the use of this compound in combination with other drugs or therapies to enhance its therapeutic effects.

Scientific Research Applications

N-(3-chlorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and immunology. In cancer research, this compound has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer cells. In neuroscience, this compound has been shown to have neuroprotective effects and to improve cognitive function. In immunology, this compound has been shown to modulate the immune response and to have anti-inflammatory effects.

Properties

IUPAC Name

N-(3-chlorophenyl)-1-methyl-5-(trifluoromethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClF3N3O/c1-19-10(12(14,15)16)6-9(18-19)11(20)17-8-4-2-3-7(13)5-8/h2-6H,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFGISPYOHZBKJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(=O)NC2=CC(=CC=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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